ONO-5334 ONO-5334 ONO-5334 is a potent and orally available inhibitor of cathepsin K (Ki values of 0.1 nM, 0.049 nM and 0.85 nM for human, rabbit and rat respectively). ONO-5334 improves bone strength by preferentially increasing cortical bone mass in ovariectomized rats. ONO-5334 inhibits N-terminal and C-terminal collagen crosslinks in serum and urine at similar plasma concentrations in postmenopausal women. ONO-5334 had entered clinical development for metabolic bone disorders with increased bone resorption, such as postmenopausal osteoporosis.
Brand Name: Vulcanchem
CAS No.: 868273-90-9
VCID: VC0538126
InChI: InChI=1S/C21H34N4O4S/c1-14-13-30-21(25(14)2)24-23-20(28)18(26)17(15-9-11-29-12-10-15)22-19(27)16-7-5-3-4-6-8-16/h14-17H,3-13H2,1-2H3,(H,22,27)(H,23,28)/b24-21-/t14-,17+/m1/s1
SMILES: CC1CSC(=NNC(=O)C(=O)C(C2CCOCC2)NC(=O)C3CCCCCC3)N1C
Molecular Formula: C21H34N4O4S
Molecular Weight: 438.6 g/mol

ONO-5334

CAS No.: 868273-90-9

Inhibitors

VCID: VC0538126

Molecular Formula: C21H34N4O4S

Molecular Weight: 438.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

ONO-5334 - 868273-90-9

Description ONO-5334 is a potent and orally available inhibitor of cathepsin K (Ki values of 0.1 nM, 0.049 nM and 0.85 nM for human, rabbit and rat respectively). ONO-5334 improves bone strength by preferentially increasing cortical bone mass in ovariectomized rats. ONO-5334 inhibits N-terminal and C-terminal collagen crosslinks in serum and urine at similar plasma concentrations in postmenopausal women. ONO-5334 had entered clinical development for metabolic bone disorders with increased bone resorption, such as postmenopausal osteoporosis.
CAS No. 868273-90-9
Product Name ONO-5334
Molecular Formula C21H34N4O4S
Molecular Weight 438.6 g/mol
IUPAC Name N-[(1S)-3-[(2Z)-2-[(4R)-3,4-dimethyl-1,3-thiazolidin-2-ylidene]hydrazinyl]-1-(oxan-4-yl)-2,3-dioxopropyl]cycloheptanecarboxamide
Standard InChI InChI=1S/C21H34N4O4S/c1-14-13-30-21(25(14)2)24-23-20(28)18(26)17(15-9-11-29-12-10-15)22-19(27)16-7-5-3-4-6-8-16/h14-17H,3-13H2,1-2H3,(H,22,27)(H,23,28)/b24-21-/t14-,17+/m1/s1
Standard InChIKey BTZCSXIUAFVRTE-CHGLIHOBSA-N
Isomeric SMILES C[C@@H]1CS/C(=N\NC(=O)C(=O)[C@H](C2CCOCC2)NC(=O)C3CCCCCC3)/N1C
SMILES CC1CSC(=NNC(=O)C(=O)C(C2CCOCC2)NC(=O)C3CCCCCC3)N1C
Canonical SMILES CC1CSC(=NNC(=O)C(=O)C(C2CCOCC2)NC(=O)C3CCCCCC3)N1C
Appearance Solid powder
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms ONO-5334; ONO 5334; ONO5334.
Reference 1: Duong LT, Leung AT, Langdahl B. Cathepsin K Inhibition: A New Mechanism for the Treatment of Osteoporosis. Calcif Tissue Int. 2015 Sep 3. [Epub ahead of print] PubMed PMID: 26335104.
2: Tanaka M, Hashimoto Y, Hasegawa C. An oral cathepsin K inhibitor ONO-5334 inhibits N-terminal and C-terminal collagen crosslinks in serum and urine at similar plasma concentrations in postmenopausal women. Bone. 2015 Jul 16;81:178-185. doi: 10.1016/j.bone.2015.07.016. [Epub ahead of print] PubMed PMID: 26188109.
3: Gamsjäger M, Resch H. [Cathepsin K antagonists: preclinical and clinical data]. Wien Med Wochenschr. 2015 Feb;165(3-4):65-70. doi: 10.1007/s10354-014-0336-3. Epub 2015 Jan 9. German. PubMed PMID: 25572547.
4: Ochi Y, Yamada H, Mori H, Nakanishi Y, Nishikawa S, Kayasuga R, Kawada N, Kunishige A, Hashimoto Y, Tanaka M, Sugitani M, Kawabata K. Effects of eight-month treatment with ONO-5334, a cathepsin K inhibitor, on bone metabolism, strength and microstructure in ovariectomized cynomolgus monkeys. Bone. 2014 Aug;65:1-8. doi: 10.1016/j.bone.2014.04.023. Epub 2014 Apr 27. PubMed PMID: 24784023.
5: Hasegawa C, Kastrissios H, Monteleone J, Ohno T, Umemura T, Ohyama M, Nagase S, Small M, Deacon S, Ogawa M, Ieiri I. Modeling and simulation of bone mineral density response from a phase 2 study of ONO-5334, a new cathepsin K inhibitor, to support dose selection in osteoporosis. J Clin Pharmacol. 2014 Aug;54(8):937-48. doi: 10.1002/jcph.279. Epub 2014 Feb 28. PubMed PMID: 24615681.
6: Nagase S, Ohyama M, Hashimoto Y, Small M, Sharpe J, Manako J, Kuwayama T, Deacon S. Bone turnover markers and pharmacokinetics of a new sustained-release formulation of the cathepsin K inhibitor, ONO-5334, in healthy post-menopausal women. J Bone Miner Metab. 2015 Jan;33(1):93-100. doi: 10.1007/s00774-013-0558-2. Epub 2014 Jan 24. PubMed PMID: 24458199.
7: Ochi Y, Yamada H, Mori H, Kawada N, Kayasuga R, Nakanishi Y, Tanaka M, Imagawa A, Ohmoto K, Kawabata K. ONO-5334, a cathepsin K inhibitor, improves bone strength by preferentially increasing cortical bone mass in ovariectomized rats. J Bone Miner Metab. 2014 Nov;32(6):645-52. doi: 10.1007/s00774-013-0542-x. Epub 2013 Dec 8. PubMed PMID: 24317478.
8: Hasegawa C, Ohno T, Umemura T, Honda N, Ohyama M, Nagase S, Small M, Deacon S, Ogawa M, Ieiri I. Population pharmacokinetic and pharmacodynamic modeling of different formulations of ONO-5334, cathepsin K inhibitor, in Caucasian and Japanese postmenopausal females. J Clin Pharmacol. 2014 Jan;54(1):23-34. doi: 10.1002/jcph.186. Epub 2013 Oct 10. PubMed PMID: 24115072.
9: Tanaka M, Hashimoto Y, Sekiya N, Honda N, Deacon S, Yamamoto M. Effects of novel cathepsin K inhibitor ONO-5334 on bone resorption markers: a study of four sustained release formulations with different pharmacokinetic patterns. J Bone Miner Metab. 2014 Jul;32(4):447-54. doi: 10.1007/s00774-013-0517-y. Epub 2013 Oct 11. PubMed PMID: 24114194.
10: Engelke K, Nagase S, Fuerst T, Small M, Kuwayama T, Deacon S, Eastell R, Genant HK. The effect of the cathepsin K inhibitor ONO-5334 on trabecular and cortical bone in postmenopausal osteoporosis: the OCEAN study. J Bone Miner Res. 2014 Mar;29(3):629-38. doi: 10.1002/jbmr.2080. PubMed PMID: 24038152.
11: Eastell R, Nagase S, Small M, Boonen S, Spector T, Ohyama M, Kuwayama T, Deacon S. Effect of ONO-5334 on bone mineral density and biochemical markers of bone turnover in postmenopausal osteoporosis: 2-year results from the OCEAN study. J Bone Miner Res. 2014 Feb;29(2):458-66. doi: 10.1002/jbmr.2047. PubMed PMID: 23873670.
12: Nagase S, Hashimoto Y, Small M, Ohyama M, Kuwayama T, Deacon S. Serum and urine bone resorption markers and pharmacokinetics of the cathepsin K inhibitor ONO-5334 after ascending single doses in post menopausal women. Br J Clin Pharmacol. 2012 Dec;74(6):959-70. doi: 10.1111/j.1365-2125.2012.04307.x. PubMed PMID: 22533981; PubMed Central PMCID: PMC3522809.
13: Boonen S, Rosenberg E, Claessens F, Vanderschueren D, Papapoulos S. Inhibition of cathepsin K for treatment of osteoporosis. Curr Osteoporos Rep. 2012 Mar;10(1):73-9. doi: 10.1007/s11914-011-0085-9. Review. PubMed PMID: 22228398.
14: Ochi Y, Yamada H, Mori H, Nakanishi Y, Nishikawa S, Kayasuga R, Kawada N, Kunishige A, Hashimoto Y, Tanaka M, Sugitani M, Kawabata K. Effects of ONO-5334, a novel orally-active inhibitor of cathepsin K, on bone metabolism. Bone. 2011 Dec;49(6):1351-6. doi: 10.1016/j.bone.2011.09.041. Epub 2011 Sep 18. PubMed PMID: 21982869.
15: Wijkmans J, Gossen J. Inhibitors of cathepsin K: a patent review (2004 - 2010). Expert Opin Ther Pat. 2011 Oct;21(10):1611-29. doi: 10.1517/13543776.2011.616283. Review. PubMed PMID: 21923554.
16: Nagase S, Ohyama M, Hashimoto Y, Small M, Kuwayama T, Deacon S. Pharmacodynamic effects on biochemical markers of bone turnover and pharmacokinetics of the cathepsin K inhibitor, ONO-5334, in an ascending multiple-dose, phase 1 study. J Clin Pharmacol. 2012 Mar;52(3):306-18. doi: 10.1177/0091270011399080. Epub 2011 Jun 30. PubMed PMID: 21719717.
17: Eastell R, Nagase S, Ohyama M, Small M, Sawyer J, Boonen S, Spector T, Kuwayama T, Deacon S. Safety and efficacy of the cathepsin K inhibitor ONO-5334 in postmenopausal osteoporosis: the OCEAN study. J Bone Miner Res. 2011 Jun;26(6):1303-12. doi: 10.1002/jbmr.341. PubMed PMID: 21312264.
18: Manako J. [New approach for osteoporosis treatment: cathepsin K inhibitor, ONO-5334]. Clin Calcium. 2011 Jan;21(1):64-9. doi: CliCa11016469. Review. Japanese. PubMed PMID: 21187596.
19: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2010 Sep;32(7):517-48. doi: 10.1358/mf.2010.32.7.1549223. PubMed PMID: 21069103.
PubChem Compound 11582982
Last Modified Feb 18 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator